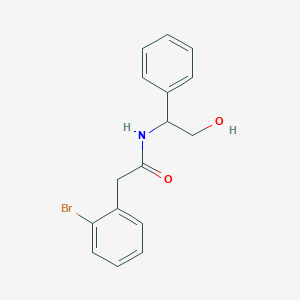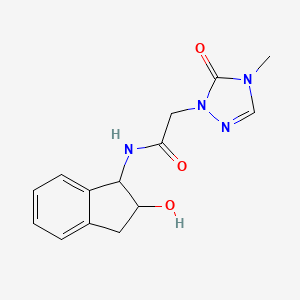![molecular formula C12H23NO3S B6637688 1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol](/img/structure/B6637688.png)
1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol, also known as CP-809101, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various research areas, including neuroscience, pharmacology, and medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol is not yet fully understood. However, it is believed to act as a selective antagonist of the 5-HT7 receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, this compound may modulate the release of various neurotransmitters and affect the signaling pathways involved in various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects, including alterations in neurotransmitter release, changes in synaptic plasticity, and modulation of various signaling pathways. These effects are thought to be responsible for the potential therapeutic effects of this compound in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol is its high selectivity for the 5-HT7 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol. One area of interest is the development of more potent analogs of this compound that can be used to study the role of the 5-HT7 receptor in greater detail. Another potential avenue of research is the investigation of the potential therapeutic effects of this compound in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and physiological processes.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. Its high selectivity for the 5-HT7 receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in various neurological disorders.
Synthesemethoden
1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol can be synthesized using a multistep process that involves the reaction of 1-(2-cyclopropylethylsulfonyl)piperidine with ethylene glycol in the presence of a base. The resulting product is then purified using column chromatography to obtain this compound in high purity.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol has been extensively studied for its potential applications in various research areas. One of the primary areas of interest is neuroscience, where it has been shown to modulate the activity of specific neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has also been investigated for its potential therapeutic effects in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
1-[1-(2-cyclopropylethylsulfonyl)piperidin-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3S/c1-10(14)12-4-7-13(8-5-12)17(15,16)9-6-11-2-3-11/h10-12,14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYLNYYEJXHBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)S(=O)(=O)CCC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B6637608.png)
![[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-[5-(methoxymethyl)-1,2-oxazol-3-yl]methanone](/img/structure/B6637609.png)
![2-Cyclohexyloxy-1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B6637621.png)
![4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzonitrile](/img/structure/B6637626.png)
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(3,5-dimethylpyrazol-1-yl)ethanone](/img/structure/B6637631.png)
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethanone](/img/structure/B6637634.png)
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(6-methylpyridin-3-yl)ethanone](/img/structure/B6637642.png)
![1-(Furan-2-yl)-2-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]azepan-2-yl]ethanol](/img/structure/B6637650.png)
![5-(2,5-Difluorophenyl)-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-3-ol](/img/structure/B6637657.png)
![5-(2,5-Difluorophenyl)-1-(imidazo[1,2-a]pyrazin-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B6637665.png)


![N-[2-hydroxy-1-(3,4,5-trifluorophenyl)ethyl]acetamide](/img/structure/B6637699.png)
![[1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6637704.png)